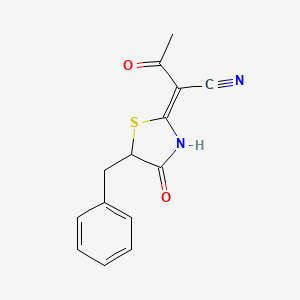

(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile

Descripción

Propiedades

IUPAC Name |

(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-9(17)11(8-15)14-16-13(18)12(19-14)7-10-5-3-2-4-6-10/h2-6,12H,7H2,1H3,(H,16,18)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLYAKOYOPUMML-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C1NC(=O)C(S1)CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 252.31 g/mol. Its structure features a thiazolidinone ring, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | (2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile |

Antimicrobial Properties

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial activity against various pathogens. A study focused on the synthesis and antimicrobial evaluation of several thiazolidinone derivatives, including our compound of interest, demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Testing

In vitro tests were conducted using the agar diffusion method to assess the antimicrobial efficacy of (2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound exhibited notable activity with MIC values ranging from 32 to 128 µg/mL against tested strains.

The mechanism by which thiazolidinones exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. It is hypothesized that the thiazolidinone moiety interacts with specific enzymes or receptors in microbial cells, leading to growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones can be significantly influenced by modifications to their structure. For instance:

- Substituents on the Benzyl Group : Varying the substituents on the benzyl group can enhance or diminish antimicrobial potency.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets.

Summary of Findings

A comparative analysis of various thiazolidinone derivatives indicates that:

- Compounds with larger substituents on the benzyl ring tend to exhibit higher antimicrobial activity.

- The position and nature of functional groups are critical for optimizing biological efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure aligns with the following analogs (Table 1):

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitrile group in the target compound and analogs enhances electrophilicity, influencing reactivity in nucleophilic additions .

- Hydrogen Bonding : Hydroxy () and thioamide () substituents enable intramolecular H-bonding, stabilizing crystal packing .

- Aromatic Substituents : Benzyl (target compound) vs. methoxy/fluoro () groups modulate solubility and π-π stacking interactions .

Yield Trends :

Spectral and Physical Properties

Table 2: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.